benzo[f][1,4]thiazepine-3,5(2H,4H)-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92970-91-7 |
|---|---|
Molecular Formula |
C9H7NO2S |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
1,4-benzothiazepine-3,5-dione |
InChI |
InChI=1S/C9H7NO2S/c11-8-5-13-7-4-2-1-3-6(7)9(12)10-8/h1-4H,5H2,(H,10,11,12) |
InChI Key |
MVKZQRWWOROTJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzo F 1 2 Thiazepine 3,5 2h,4h Dione and Analogues
Classical and Contemporary Synthetic Routes to the Benzo[f]mdpi.comacs.orgthiazepine Core
The construction of the benzo[f] mdpi.comacs.orgthiazepine nucleus is achieved through a variety of synthetic tactics, ranging from classical cyclization reactions to modern multicomponent strategies. These methods provide access to the core structure and its derivatives, which are of significant interest in medicinal and materials chemistry.
Cyclization Reactions for Seven-Membered Ring Formation
The formation of the seven-membered thiazepine ring is a key challenge in the synthesis of these compounds. Cyclization reactions, where a linear precursor is induced to form a ring, represent the most fundamental approach to this core.
While the synthesis of 1H-1,4-benzodiazepine-3,5(2H,4H)-diones from N-carbamoylmethylanthranilic acids is a well-documented pathway, the direct analogous synthesis for benzo[f] mdpi.comacs.orgthiazepine-3,5(2H,4H)-dione is less reported. acs.orgnih.gov The established route for the benzodiazepine (B76468) analogues involves the cyclization of an N-substituted anthranilic acid derivative. acs.org
In this method, the ring closure of the N-carbamoylmethylanthranilic acid precursors requires the presence of electron-withdrawing groups on the amino nitrogen. nih.govacs.org Substituents such as acetyl, alkyloxycarbonyl, or nitroso groups facilitate the cyclization process. nih.gov The synthesis of the benzodiazepine dione (B5365651) core from these precursors has been achieved using various reagents, including dehydrating agents. acs.org A proposed analogous route for the target thiazepine dione would likely involve a starting material such as N-carbamoylmethyl-2-thiobenzoic acid, though specific examples in the literature are scarce.
Table 1: Reagents for Cyclization of N-Substituted Anthranilic Acid Derivatives
| Starting Material | Activating Group on Nitrogen | Product Core | Reference |
|---|---|---|---|
| N-Carbamoylmethylanthranilic acid | Acetyl, Alkyloxycarbonyl, Nitroso | 1,4-Benzodiazepine-3,5-dione | nih.gov |
Lewis acids are frequently employed to catalyze the formation of heterocyclic rings by activating functional groups and facilitating intramolecular bond formation. In the context of benzothiazepine (B8601423) synthesis, Lewis acids can promote the cyclization of suitably functionalized precursors. For instance, the cyclization of 1-[2-arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones and 3-benzotriazolyl-2-[2-arylthio(oxy)ethyl]-1-isoindolinones has been shown to produce novel 1,4-benzothiazepines through Lewis acid mediation. Another example involves a Lewis acid-catalyzed ring-expansion of azetidine, which leads to the formation of benzo[f] mdpi.comresearchgate.netthiazepine 1,1-dioxides.
Intramolecular cyclization is a broad category of reactions that encompasses various strategies to form the seven-membered ring from a single molecule containing all the necessary atoms.
Via Imine Formation: One common approach involves the condensation of a primary amine with a carbonyl group within the same molecule to form an imine, which is then part of the newly formed ring. For example, the reaction between 2-aminothiophenol (B119425) and α,β-unsaturated ketones can proceed through a Michael addition followed by an intramolecular condensation and cyclization to yield 1,5-benzothiazepine (B1259763) derivatives. A similar strategy involving different precursors can be envisioned for the 1,4-isomer.
Reductive Cyclization: This method typically involves the reduction of a functional group, such as a nitro group, to an amine, which then spontaneously cyclizes with another functional group in the molecule. An improved process for the synthesis of dibenzo[b,f] mdpi.comacs.orgthiazepine-11-(10H)-one involves the reduction of a nitro diphenyl sulphide derivative to the corresponding amine, which is then converted to a carbamate (B1207046) and subsequently cyclized using polyphosphoric acid. sphinxsai.com
Table 2: Examples of Intramolecular Cyclization Strategies
| Precursor Type | Key Transformation | Resulting Core | Reference |
|---|
Oxidative cyclocondensation involves the formation of the heterocyclic ring with a concurrent oxidation step. This strategy often utilizes an external oxidant to facilitate the reaction. For instance, the synthesis of 2-arylbenzothiazines has been achieved through the oxidative condensation of 2-aminothiophenols with aryl alkyl ketones in the presence of DMSO, which acts as the oxidant. researchgate.net Similarly, aerobic oxidative cyclization, using air or molecular oxygen as the oxidant, is a green method for synthesizing benzothiazole (B30560) derivatives from 2-aminothiophenol and various aldehydes. mdpi.com These principles can be extended to the synthesis of the larger benzothiazepine ring system, where an oxidative step could drive the final ring closure. The reaction of 2-aminothiophenol with ketones in the presence of a Brønsted acid and DMSO can lead to complex benzothiazine structures through an oxidative pathway. researchgate.net
Multicomponent Reactions in Benzo[f]mdpi.comacs.orgthiazepine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of benzothiazepine and benzodiazepine cores.
One notable example is the one-pot reaction between 2-aminobenzo[d]isothiazol-3-one and alkyl propiolates in the presence of triphenylphosphine, which yields alkyl 4-amino-5-oxobenzo[f] mdpi.comacs.orgthiazepine-3-carboxylates. This reaction proceeds through an intramolecular C-2 ring expansion pathway. Another three-component reaction for the synthesis of 1,4-benzothiazepine derivatives involves the use of coumarin (B35378) derivatives, 2-aminothiophenol, and alkyl isocyanides, catalyzed by a lipase-based nano-biocatalyst. nih.gov These MCRs provide rapid access to functionalized benzothiazepine scaffolds from simple starting materials.
Table 3: Multicomponent Reactions for Benzothiazepine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Product | Reference |
|---|---|---|---|---|---|
| 2-Aminobenzo[d]isothiazol-3-one | Alkyl propiolates | - | Triphenylphosphine | Alkyl 4-amino-5-oxobenzo[f] mdpi.comacs.orgthiazepine-3-carboxylates |
Targeted Synthesis of Dione Functionalities within the Benzothiazepine Scaffold
The introduction of dione functionalities into the seven-membered ring of benzothiazepines and related benzodiazepines presents unique synthetic challenges. While literature on the direct synthesis of 1H-1,4-benzodiazepine-3,5(2H,4H)-diones has been sparse, recent work has made these structures more accessible. nih.gov A key strategy involves the cyclization of N-carbamoylmethylanthranilic acids. nih.gov
A critical finding in this area is that the ring closure to form the dione structure is successful only when the amino groups of the starting materials are substituted with electron-withdrawing groups. nih.gov Groups such as acetyl, alkyloxycarbonyl, or nitroso facilitate the necessary cyclization. nih.gov For instance, 1-nitrosated 1,4-benzodiazepinediones can be synthesized and subsequently denitrosated to yield the corresponding amino compounds. nih.gov This approach provides a viable pathway to the target dione scaffold that could be adapted for thiazepine analogues.
Further research has focused on the synthesis of 1,4-benzodiazepine-2,5-diones from amino acid precursors, utilizing catalysts like H2PtCl6 to facilitate the reaction. rsc.org This methodology allows for diverse substituents at various positions, derived from the initial amino acid. rsc.org The resulting dione framework is considered crucial for certain biological activities. rsc.org Palladium-catalyzed methods have also been employed in a cascade reaction involving transfer hydrogenation and condensation to construct 1,4-benzodiazepine-2,5-diones from 2-nitrobenzoyl-α-amino acid methyl esters. mdpi.com
Table 1: Synthetic Approaches for Dione Functionality
| Precursor Type | Key Strategy | Resulting Scaffold | Reference |
|---|---|---|---|
| N-carbamoylmethylanthranilic acids | Cyclization with electron-withdrawing groups | 1H-1,4-Benzodiazepine-3,5(2H,4H)-dione | nih.gov |
| Amino acids | H2PtCl6 catalyzed synthesis | 1,4-Benzodiazepine-2,5-dione | rsc.org |
| 2-Nitrobenzoyl-α-amino acid methyl esters | Palladium-catalyzed cascade reaction | 1,4-Benzodiazepine-2,5-dione | mdpi.com |
Modern and Green Chemistry Approaches in Benzo[f]researchgate.netnih.govthiazepine Synthesis
In line with the principles of green chemistry, recent synthetic developments have focused on minimizing environmental impact through solvent reduction, catalyst recycling, and energy-efficient processes.
Solvent-free synthesis represents a significant advancement in green chemistry. Mechanochemical methods, involving the grinding of reactants, provide a green and facile route to benzo[b]thiazepines in excellent yields and high purity. researchgate.net This technique avoids the use of solvents entirely, offering both economic and environmental advantages. researchgate.net
Another sustainable approach involves the use of eco-friendly and recyclable reaction media and catalysts. One such method employs polyethylene (B3416737) glycol 400 (PEG-400) as a recyclable solvent and bleaching earth clay as a heterogeneous catalyst for the cyclization of chalcones with o-amino thiophenol to form 1,5-benzothiazepines. nih.gov This system allows for high yields in short reaction times, and the PEG-400 can be recovered and reused for multiple cycles without significant loss of activity. nih.gov Similarly, reusable catalysts like sulfamic acid have been effectively used for the solvent-free, one-pot synthesis of benzo-[b]-1,4-diazepines from α,β-unsaturated carbonyl compounds and o-phenylenediamine. researchgate.net
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various benzothiazepine and benzodiazepine derivatives.
A highly efficient, one-pot microwave-assisted method has been developed for the synthesis of substituted dibenzo[b,f] researchgate.netnih.govthiazepines by the cyclocondensation of o-aminothiophenol with various o-halobenzaldehydes, achieving yields up to 99%. researchgate.net In another example, the reaction between a cycloheptanone (B156872) derivative and o-aminothiophenol using acetic acid as a catalyst yielded a 1,4-benzothiazepine analog in 89% yield after just 20 minutes of microwave irradiation, a significant improvement over the 5 hours and 73% yield observed with conventional heating. nih.gov Microwave assistance has also been integral to the synthesis of 1,4-benzodiazepine-2,5-dione libraries, where it facilitates key steps like Suzuki coupling reactions. capes.gov.br
Table 2: Comparison of Microwave vs. Thermal Synthesis of a 1,4-Benzothiazepine Analog nih.gov
| Method | Reaction Time | Yield |
|---|---|---|
| Microwave Irradiation | 20 minutes | 89% |
| Conventional Thermal | 5 hours | 73% |
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and scalability. researchgate.net This technology enables the telescoping of multiple reaction steps into a single continuous process, significantly improving efficiency. africacommons.net
Robust flow chemistry routes have been established for the synthesis of valuable bioactive 1,4-benzodiazepine-2-ones. researchgate.net These protocols allow for the safe and rapid in-situ generation of amine intermediates via the chemoselective reduction of nitro groups, which are then used in subsequent cyclization steps. africacommons.net Multistep continuous-flow systems have been designed for the synthesis of complex heterocyclic systems like condensed tricyclic benzothiazoles, demonstrating the capability of this technology to handle multi-step sequences that include ring closures and reduction steps. researchgate.net The use of flow chemistry can increase safety, shorten processing times, and provide a reliable route to these important classes of compounds. researchgate.net
Stereoselective and Enantioselective Synthesis of Chiral Benzo[f]researchgate.netnih.govthiazepine-3,5(2H,4H)-dione Derivatives
The development of methods to control the three-dimensional arrangement of atoms (stereochemistry) is paramount in medicinal chemistry, as different enantiomers of a chiral molecule can have vastly different biological activities.
A powerful strategy for achieving enantioselectivity in the synthesis of benzofused seven-membered heterocycles is rhodium-catalyzed hydrofunctionalization. nih.govnih.gov This approach has been successfully used to synthesize enantioenriched 1,4-benzodiazepines and 1,4-benzoxazepines from internal alkynes and allenes in good to excellent yields. nih.govresearchgate.net
The key process involves an asymmetric hydroamination, where a rhodium catalyst bearing a chiral ligand directs the addition of an amine across a carbon-carbon multiple bond. nih.govnih.gov For example, the hydroamination of (aminomethyl)aniline derivatives can produce chiral 3-vinyl-1,4-benzodiazepines with high enantioselectivities. nih.govnih.gov The strategy relies on using Rh-hydride catalysis to transform unsaturated compounds like dienes or alkynes into electrophilic metal-π-allyl intermediates, which then undergo nucleophilic attack to form the desired product. nih.gov The choice of the chiral ligand, such as JoSPOphos, is critical for controlling the enantioselectivity of the bond-forming step. nih.gov This methodology provides a robust platform for accessing chiral benzofused seven-membered heterocycles, a strategy that is directly applicable to the synthesis of chiral benzo[f] researchgate.netnih.govthiazepine-3,5(2H,4H)-dione derivatives.
Mechanistic Investigations of Reactions Involving Benzo F 1 2 Thiazepine 3,5 2h,4h Dione
Reaction Mechanisms of Core Formation
The formation of the seven-membered 1,4-thiazepine ring fused to a benzene (B151609) ring involves various cyclization strategies. While direct synthetic routes to 1H-1,4-benzodiazepine-3,5(2H,4H)-diones have been developed from N-carbamoylmethylanthranilic acids, the analogous thiazepine diones present unique synthetic challenges nih.govdiva-portal.org. The core formation often proceeds through intramolecular cyclization of appropriately substituted precursors.
Ring contraction is a notable rearrangement reaction observed in related heterocyclic systems, such as 1,4-benzothiazines and 1,4-benzodiazepine-diones, which can be mechanistically relevant to the chemistry of benzo[f] researchgate.netnih.govthiazepines.
Nucleophile-Induced Ring Contraction: In studies on pyrrolo[2,1-c] researchgate.netnih.govbenzothiazines, a 1,4-benzothiazine ring contraction has been shown to occur under the action of nucleophiles beilstein-journals.org. The proposed mechanism involves the cleavage of the S–C bond within the 1,4-thiazine moiety by the nucleophile. This cleavage forms a 1-(2-thiophenyl)pyrrole derivative as an intermediate, which then undergoes an intramolecular cyclization to yield the contracted pyrrolo[2,1-b] researchgate.netnih.govbenzothiazole (B30560) product beilstein-journals.org. This pathway highlights the lability of the sulfur-carbon bond in the thiazine ring, suggesting a potential rearrangement pathway for benzo[f] researchgate.netnih.govthiazepine derivatives under nucleophilic conditions.
Rearrangement of 1-Nitroso-1,4-benzodiazepine-diones: A novel ring contraction has been observed during the synthesis of 1,4-benzodiazepine-3,5-diones nih.govdiva-portal.org. A 1-nitroso-1H-1,4-benzodiazepine-3,5(2H,4H)-dione intermediate rearranges to a 3H-quinazoline-4-one. The proposed mechanism for this transformation involves the elimination of nitrous acid (HNO), followed by a proton-mediated loss of carbon monoxide (CO) nih.govdiva-portal.org. This type of rearrangement underscores the potential for complex molecular reorganizations in seven-membered heterocyclic diones.
Base-Promoted Ring Expansion: Conversely, ring expansion of smaller heterocyclic systems can lead to the formation of benzodiazepine (B76468) rings. For instance, 3-aminoquinoline-2,4-diones undergo a molecular rearrangement under basic conditions to furnish 1,4-benzodiazepine-2,5-diones researchgate.net. This transformation suggests that equilibrium between six- and seven-membered rings can be influenced by reaction conditions.
Intramolecular reactions are fundamental to the construction of the thiazepine ring. Key examples include Michael additions and condensation reactions.
Aza-Michael Addition: The synthesis of benzo[b] researchgate.netnih.govdiazepines has been achieved via a one-pot reaction involving an aza-Michael addition followed by cyclocondensation rsc.org. In this approach, a key 1,3-ynone intermediate is formed, to which an amine adds in a conjugate fashion. The subsequent intramolecular condensation of the resulting intermediate with a second amino group on the benzene ring closes the seven-membered ring rsc.org. Thia-Michael additions, the conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound, are a powerful tool for C-S bond formation and are mechanistically analogous srce.hr. The intramolecular variant of this reaction is a plausible pathway for the formation of the benzo[f] researchgate.netnih.govthiazepine core from a suitably designed precursor containing both a thiol and an α,β-unsaturated carbonyl moiety.
Intramolecular Condensation: The cyclocondensation reaction is a widely used method for forming heterocyclic rings. In the synthesis of 1,5-benzodiazepine derivatives, the condensation of o-phenylenediamine with β-dicarbonyl compounds or their equivalents is a common strategy mdpi.com. For benzo[f] researchgate.netnih.govthiazepine-3,5(2H,4H)-dione, a plausible intramolecular condensation pathway would involve a precursor molecule containing an aminothiophenol moiety linked to a malonic acid derivative. The reaction between o-aminothiophenols and acylpyruvic acids, for example, leads to the formation of 1,4-benzothiazinones through a cyclocondensation mechanism beilstein-journals.org.
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
The choice of catalysts and reagents is critical in directing the outcome and improving the efficiency of reactions that form the benzo[f] researchgate.netnih.govthiazepine core.
Palladium Catalysis: Palladium-catalyzed reactions are effective for constructing saturated 1,4-benzodiazepines through carboamination nih.gov. This method involves the coupling of N-allyl-2-aminobenzylamine derivatives with aryl bromides. The palladium catalyst facilitates the challenging formation of the seven-membered ring via syn-aminopalladation of the alkene followed by reductive elimination nih.gov.
Copper Catalysis: Copper-catalyzed intramolecular C–N bond coupling has been used to synthesize azetidine-fused 1,4-benzodiazepine compounds nih.gov. The CuI/N,N-dimethylglycine system efficiently catalyzes the cross-coupling reaction to form the fused heterocyclic product under mild conditions nih.gov.
Acid and Base Catalysis: Simple acid or base catalysis is often employed in condensation reactions. The synthesis of 1,5-benzodiazepines from o-phenylenediamine and chalcones can be catalyzed by acidic agents like H-ferrierite zeolite researchgate.net. In other cases, bases are used to promote ring expansion rearrangements, as seen in the conversion of 3-aminoquinoline-2,4-diones to 1,4-benzodiazepine-2,5-diones using bases like 1,1,3,3-tetramethylguanidine (TMG) or sodium ethoxide researchgate.net. The use of ethanol as both a solvent and a catalyst has been reported for the chemo- and stereoselective condensation synthesis of α,β-unsaturated imine-benzodiazepines mdpi.com.
The following table summarizes the role of various catalysts in the synthesis of related heterocyclic cores.
| Catalyst/Reagent | Reaction Type | Role | Product Class | Ref |
| Palladium Complexes | Carboamination | Formation of C-C and C-N bonds to construct the 7-membered ring | Saturated 1,4-Benzodiazepines | nih.gov |
| CuI/N,N-dimethylglycine | Intramolecular C-N Coupling | Catalyzes aryl amination to form fused ring system | Azetidine-fused 1,4-Benzodiazepines | nih.gov |
| H-ferrierite zeolite | Condensation/Cyclization | Acid catalyst for the reaction of chalcones with 2-aminothiophenol (B119425) | 1,5-Benzothiazepines | researchgate.net |
| Ethanol | Condensation | Serves as both solvent and catalyst, promoting imine formation | α,β-Unsaturated Imine-Benzodiazepines | mdpi.com |
Understanding the Influence of Substituents on Reaction Outcome and Intermediates
Substituents on the aromatic ring and the heterocyclic core can significantly influence reaction mechanisms, rates, and the stability of intermediates.
Electron-Withdrawing Groups: In the synthesis of 1,4-benzodiazepine-3,5-diones, ring closure of N-carbamoylmethylanthranilic acids was only successful when the amino group was substituted with an electron-withdrawing group, such as acetyl, alkyloxycarbonyl, or nitroso nih.govdiva-portal.org. These groups increase the electrophilicity of the carbonyl carbon and facilitate the intramolecular cyclization by reducing the nucleophilicity of the nitrogen atom, which might otherwise lead to side reactions.
Steric and Electronic Effects in Nucleophilic Attack: The scope of nucleophile-induced ring contraction in pyrrolo researchgate.netnih.govbenzothiazines is dependent on the nature of the nucleophile and substituents on the heterocyclic system beilstein-journals.org. The reaction works well with alkanols and various amines, indicating that both oxygen and nitrogen nucleophiles can initiate the S-C bond cleavage. The electronic properties of substituents on the aroyl group can modulate the reactivity of the thioester carbonyl, influencing the initial site of nucleophilic attack and the subsequent rearrangement beilstein-journals.org.
Substituent Effects on Reactivity: In the synthesis of benzo[b]pyrano[2,3-e] researchgate.netnih.govdiazepines, a reactive precursor was functionalized by reacting it with various nucleophiles like hydrazine hydrate, phenylhydrazine, and different amines mdpi.com. The nature of the nucleophile determined the final structure, leading to a diverse library of fused heterocyclic compounds. For instance, reaction with hydrazine led to a pyrazole-annulated product, while primary amines resulted in substitution at the 4-position mdpi.com. This demonstrates how the reaction pathway can be controlled by the choice of reagent, which is in turn influenced by the electronic environment created by existing substituents.
The impact of substituents on reaction yield is illustrated in the table below for a palladium-catalyzed carboamination reaction to form saturated 1,4-benzodiazepines nih.gov.
| Aryl Bromide Substituent (R) | Product Yield (%) |
| 4-OMe | 78 |
| 4-Me | 75 |
| H | 70 |
| 4-F | 68 |
| 4-CF3 | 65 |
This data shows that electron-donating groups on the aryl bromide coupling partner generally lead to higher yields in this specific transformation nih.gov.
Structural Elucidation and Conformational Analysis of Benzo F 1 2 Thiazepine 3,5 2h,4h Dione
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to confirming the identity and purity of benzo[f] sci-hub.stkyoto-u.ac.jpthiazepine-3,5(2H,4H)-dione. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's structure.
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of benzo[f] sci-hub.stkyoto-u.ac.jpthiazepine-3,5(2H,4H)-dione is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the amine (N-H) protons. The aromatic protons typically appear as a complex multiplet in the downfield region (approximately 7.0-8.0 ppm) due to the electron-withdrawing effects of the fused heterocyclic ring. The methylene protons on the thiazepine ring would likely appear as a singlet or a pair of doublets, depending on the solvent and conformational dynamics, in the range of 3.5-4.5 ppm. The two N-H protons (at positions 2 and 4) would present as broad singlets, with their chemical shifts being highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For benzo[f] sci-hub.stkyoto-u.ac.jpthiazepine-3,5(2H,4H)-dione, characteristic signals include two distinct carbonyl (C=O) resonances in the downfield region of 165-175 ppm. sci-hub.st The carbons of the benzene (B151609) ring would resonate between 120-140 ppm, while the methylene carbon would appear further upfield. The specific chemical shifts are influenced by the electronic environment of each carbon atom. Assignments are typically confirmed using two-dimensional NMR techniques such as HETCOR (Heteronuclear Correlation) or HMQC (Heteronuclear Multiple Quantum Coherence). rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzo[f] sci-hub.stkyoto-u.ac.jpthiazepine-3,5(2H,4H)-dione Data is predicted based on analysis of analogous structures like 1,4-benzodiazepine-2,5-diones. sci-hub.st
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic CH | 7.0 - 8.0 (m) | 120 - 135 |
| Aromatic C (quaternary) | - | 135 - 145 |
| -CH₂- | ~3.8 (s) | ~45 |
| C=O (C3, C5) | - | 165 - 175 |
| N-H (2H, 4H) | Variable (br s) | - |
| (s = singlet, m = multiplet, br s = broad singlet) |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of benzo[f] sci-hub.stkyoto-u.ac.jpthiazepine-3,5(2H,4H)-dione would be dominated by characteristic absorption bands. Strong, sharp peaks corresponding to the stretching vibrations of the two carbonyl (C=O) groups are expected in the region of 1650-1700 cm⁻¹. Another key feature would be the N-H stretching vibrations from the two amide/thioamide groups, typically appearing as one or two bands in the 3100-3300 cm⁻¹ range. Aromatic C-H stretching is observed above 3000 cm⁻¹, while C-S stretching vibrations are generally weaker and appear in the fingerprint region (600-800 cm⁻¹).
Table 2: Characteristic IR Absorption Bands for Benzo[f] sci-hub.stkyoto-u.ac.jpthiazepine-3,5(2H,4H)-dione
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H | Stretch | 3100 - 3300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C=O (Amide/Imide) | Stretch | 1650 - 1700 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-S | Stretch | 600 - 800 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For benzo[f] sci-hub.stkyoto-u.ac.jpthiazepine-3,5(2H,4H)-dione (molecular formula C₉H₇NO₂S), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition. The predicted exact mass for C₉H₇NO₂S is approximately 193.020 Da. Common fragmentation pathways would likely involve the loss of small, stable molecules such as carbon monoxide (CO) or the cleavage of the seven-membered thiazepine ring, providing further structural confirmation.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov By diffracting X-rays off a single crystal of benzo[f] sci-hub.stkyoto-u.ac.jpthiazepine-3,5(2H,4H)-dione, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be accurately calculated. nih.govlibretexts.org
A crystal structure analysis would reveal the planarity of the benzene ring and the specific conformation adopted by the seven-membered thiazepine ring in the solid state. rsc.org It would also provide crucial information about intermolecular interactions, such as hydrogen bonding between the N-H groups and the carbonyl oxygen atoms of neighboring molecules, which dictate the crystal packing arrangement. For example, in the related six-membered ring system, tetrahydro-1,4-thiazine-3,5-dione, extensive hydrogen-bonded ribbons are a key feature of the crystal structure. researchgate.net
Table 3: Typical Data Obtained from X-ray Crystallographic Analysis
| Parameter | Description |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the crystal's repeating unit. |
| Space Group | The symmetry group of the crystal lattice. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C-S, C-C). |
| Bond Angles | Angles between three connected atoms (e.g., N-C=O, C-S-C). |
| Torsion Angles | Dihedral angles describing the conformation of the thiazepine ring. |
| Intermolecular Contacts | Distances and geometries of non-covalent interactions like hydrogen bonds. |
Conformational Equilibrium and Flexibility of the Seven-Membered Ring
Unlike rigid five- or six-membered rings, seven-membered rings such as the thiazepine ring in this molecule are known for their significant conformational flexibility. In solution, the ring is not static but exists in a dynamic equilibrium between several low-energy conformations.
For related tetrahydro-1,4-benzothiazepine systems, variable temperature NMR studies have shown that the seven-membered ring undergoes a chair-to-chair interconversion. rsc.org It is highly probable that the benzo[f] sci-hub.stkyoto-u.ac.jpthiazepine-3,5(2H,4H)-dione ring system also exists as an equilibrium of puckered, non-planar conformers, likely resembling boat, twist-boat, or chair forms. The presence of the two carbonyl groups and the fused benzene ring influences the energy landscape of these conformations. The energy barriers for interconversion between these forms are typically low enough to allow for rapid exchange at room temperature, which can sometimes lead to broadened signals in the NMR spectrum. rsc.org Computational modeling and advanced NMR techniques are often employed to map the potential energy surface and determine the relative populations and energy barriers of the different conformers.
Chemical Transformations and Derivatization Strategies of Benzo F 1 2 Thiazepine 3,5 2h,4h Dione
Functionalization of the Benzothiazepine (B8601423) Core
The functionalization of the benzo[f] ekb.egbeilstein-journals.orgthiazepine-3,5(2H,4H)-dione core can be approached by targeting several reactive sites. These include the nitrogen atoms of the lactam groups, the methylene (B1212753) bridge at the C3 position, and the fused aromatic ring. Drawing parallels from the reactivity of 1,5-benzodiazepine-2,4-dione derivatives, the benzothiazepine core is amenable to a variety of transformations.
Key functionalization strategies include:
N-Alkylation and N-Acylation: The nitrogen atoms within the thiazepine ring are nucleophilic and can undergo reactions such as alkylation, acylation, and glycosylation. These modifications are crucial for modulating the molecule's electronic and steric properties.
C3-Position Modification: The methylene group situated between the two carbonyl functions is activated and can be a site for alkylation, condensation, and other carbon-carbon bond-forming reactions.
Aromatic Ring Substitution: The fused benzene (B151609) ring can be functionalized through electrophilic aromatic substitution reactions like nitration, allowing for the introduction of various substituents that can influence the molecule's biological activity and physical properties. researchgate.net
Thionation: The carbonyl groups of the lactam functions can be converted to thiocarbonyls, altering the electronic character of the ring.
These transformations enable the synthesis of a diverse library of derivatives for further investigation.
Introduction of Diverse Substituents for Structural Variation
Achieving structural variation in the benzo[f] ekb.egbeilstein-journals.orgthiazepine-3,5(2H,4H)-dione framework is primarily accomplished through two main strategies: utilizing functionalized starting materials or by direct modification of the heterocyclic core.
One effective method involves the alkylation of benzodiazepine (B76468) enolates, which allows for the introduction of a wide array of substituents at the 3-position of the ring. scielo.br Similarly, the synthesis of 1,4-benzodiazepine-2,5-diones using various amino acids as precursors introduces diversity at the C-3 position, a strategy that is conceptually applicable to the benzothiazepinedione system. rsc.org The synthesis of these analogs often requires ring closure of precursors where the desired substituents are already in place. For instance, ring closure of N-carbamoylmethylanthranilic acids to form 1,4-benzodiazepine-3,5-diones is successful when the amino groups are substituted with electron-withdrawing groups like acetyl or alkyloxycarbonyl. nih.gov
The table below summarizes methods for introducing substituents in analogous benzodiazepine-dione systems, which can be considered for the derivatization of benzo[f] ekb.egbeilstein-journals.orgthiazepine-3,5(2H,4H)-dione.
| Position of Substitution | Type of Substituent | Synthetic Method | Analogous System | Reference |
|---|---|---|---|---|
| C-3 | Alkyl, Arylmethyl | Enolate alkylation | 1,4-Benzodiazepin-2-one | scielo.br |
| C-3 | Varied (from amino acids) | Catalytic cyclization of amino acid precursors | 1,4-Benzodiazepine-2,5-dione | rsc.orgresearchgate.net |
| N-1 | Methyl | N-Methylation with methyl iodide | 1,4-Benzodiazepin-2-one | scielo.br |
| N-1 | Acetyl, Alkyloxycarbonyl, Nitroso | Modification of starting N-carbamoylmethylanthranilic acids | 1,4-Benzodiazepine-3,5-dione | nih.gov |
Ring Expansions and Contractions from Benzo[f]ekb.egbeilstein-journals.orgthiazepine-3,5(2H,4H)-dione Derivatives
Ring expansion and contraction reactions are powerful tools in synthetic chemistry for accessing novel heterocyclic systems from pre-existing ring structures. wikipedia.orgntu.ac.ukrsc.org While specific examples starting directly from benzo[f] ekb.egbeilstein-journals.orgthiazepine-3,5(2H,4H)-dione are not extensively documented, analogous transformations in related benzodiazepine and benzothiazine systems provide significant insights into potential reaction pathways.
A notable example is the ring contraction of a 1-nitroso-1H-1,4-benzodiazepine-3,5(2H,4H)-dione derivative, which rearranges to a 3H-quinazoline-4-one. nih.gov This reaction proceeds through the proposed elimination of HNO, followed by a proton-mediated loss of carbon monoxide. nih.gov Conversely, ring expansion has been observed in the base-promoted rearrangement of 3-aminoquinoline-2,4-diones to yield 1,4-benzodiazepine-2,5-diones. researchgate.net
In the realm of sulfur-containing heterocycles, nucleophile-induced ring contraction of the 1,4-benzothiazine ring in fused systems has been shown to produce 1,3-benzothiazole derivatives. beilstein-journals.org Such rearrangements highlight the reactivity of the S-C bond within the thiazine moiety. beilstein-journals.org These varied rearrangement, cycloaddition, and cascade reactions demonstrate the synthetic versatility of these scaffolds. nih.govresearchgate.netrsc.orgyoutube.commdpi.com
The following table details documented ring transformation reactions in closely related heterocyclic systems.
| Starting Heterocycle | Transformation | Product Heterocycle | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| 1-Nitroso-1H-1,4-benzodiazepine-3,5(2H,4H)-dione | Ring Contraction | 3H-Quinazoline-4-one | Proton-mediated | nih.gov |
| 3-Aminoquinoline-2,4-dione | Ring Expansion | 1,4-Benzodiazepine-2,5-dione | Base (e.g., TMG, NaOEt) | researchgate.net |
| Pyrrolo[2,1-c] ekb.egbeilstein-journals.orgbenzothiazine-1,2,4-trione | Ring Contraction | Pyrrolo[2,1-b] ekb.egelsevierpure.combenzothiazole (B30560) | Nucleophiles (Alkanols, Amines) | beilstein-journals.org |
| Tetrazolopyridine | Ring Expansion | 1,3-Diazepine | Photolysis with alcohols/amines | rsc.org |
Formation of Fused Polycyclic Systems Incorporating the Benzothiazepinedione Moiety
The benzothiazepinedione moiety serves as a versatile scaffold for the construction of more complex, fused polycyclic systems. The strategic functionalization of the core structure opens pathways for intramolecular cyclizations and cycloaddition reactions to build additional rings.
For example, 2-phenyl ekb.egnih.govbenzothiazepin-4(5H)-one has been used as a precursor to synthesize a variety of fused systems, including pyrano-, pyrido-, and thiopyrano ekb.egnih.govbenzothiazepines through reactions with arylidenenitriles. ekb.eg This demonstrates the potential of the benzothiazepine core to act as a building block for annulated heterocyclic structures.
Furthermore, synthetic strategies developed for benzodiazepines can be adapted for benzothiazepinediones. The synthesis of fused tetracyclic pyrrolo[2,1-c] ekb.egbeilstein-journals.orgbenzodiazepines and stereoselective routes to benzo[e] ekb.egbeilstein-journals.orgoxazino[4,3-a] ekb.egbeilstein-journals.orgdiazepine-6,12-diones illustrate how intramolecular reactions can forge new rings onto the diazepine (B8756704) framework. researchgate.netdntb.gov.ua Metal-free cascade [5+2]/[2+2] cycloadditions have also been employed to construct fused polycyclic 1,4-benzodiazepines, a strategy that could potentially be applied to sulfur-containing analogs. elsevierpure.com The synthesis of polycyclic fused heterocycles often involves multi-step approaches, including C-H functionalization, cross-coupling, and subsequent cyclization reactions. nih.gov
These methodologies underscore the potential of the benzo[f] ekb.egbeilstein-journals.orgthiazepine-3,5(2H,4H)-dione core as a foundational element in the synthesis of novel and structurally diverse polycyclic compounds.
Structure Activity Relationship Sar Studies of Benzo F 1 2 Thiazepine 3,5 2h,4h Dione Analogues
Influence of Substituents on Molecular Interactions and Biological Activity
The biological profile of benzo[f]thiazepine-3,5(2H,4H)-dione derivatives can be significantly modulated by the introduction of various substituents. The nature, position, and stereochemistry of these functional groups dictate the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its binding affinity to receptors and enzymes.
The aromatic benzene (B151609) ring of the benzothiazepine (B8601423) scaffold is a prime site for modification to enhance biological activity. Research has consistently shown that the introduction of electron-withdrawing groups (EWGs) such as halogens (e.g., chlorine, bromine) onto this ring can lead to an increase in the potency of the compounds. This enhancement is attributed to the altered electronic distribution across the molecule, which can strengthen interactions with biological targets.
The position of these substituents is critical. For instance, placing an EWG at different positions (ortho, meta, or para relative to the fusion point of the rings) can lead to variations in activity due to steric hindrance or altered electronic effects. Studies on related benzothiazepine derivatives have demonstrated that halogenated phenyl substitutions can significantly improve biological activity. The electron-withdrawing nature of halogens appears to activate the ring system, contributing to more favorable binding interactions.
Table 1: Influence of Benzene Ring Substituents on the Biological Activity of Benzothiazepine Analogues
| Compound Analogue | Substituent (R) on Benzene Ring | Observed Biological Activity | Reference Finding |
|---|---|---|---|
| Analogue A | -Cl (Chloro) | Increased antimicrobial activity | Electron-withdrawing groups tend to confer stronger activities on benzothiazepine derivatives. |
| Analogue B | -Br (Bromo) | Enhanced cytotoxic activity in cancer cell lines | Halogenated phenyl substitutions significantly improve biological activity. |
| Analogue C | -NO2 (Nitro) | Potent activity due to strong electron-withdrawing nature | Strong electron-withdrawing groups can considerably alter molecular properties. |
| Analogue D | -OCH3 (Methoxy) | Reduced activity compared to EWGs | Electron-donating groups may reduce certain biological activities in related heterocyclic systems. |
The seven-membered thiazepine ring is a defining feature of the benzo[f]thiazepine-3,5(2H,4H)-dione core, and its structural integrity and conformation are vital for biological activity. Modifications to this ring, such as substitutions on the nitrogen or adjacent carbon atoms, can alter the molecule's three-dimensional shape and its ability to fit into a biological target's binding site.
The presence of the two carbonyl groups at positions 3 and 5, creating the dione (B5365651) structure, is a key characteristic. These groups can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in target proteins. Altering these carbonyl groups or substituting the adjacent methylene (B1212753) (-CH2-) groups can have a profound impact on activity. For example, in related 1,4-benzodiazepine-2,5-diones, substitutions at the C-3 position were found to be critical for their anti-tubercular activity, indicating that the diazepine (B8756704) frame and its substitution pattern are vital for the biological effect.
Table 2: Effect of Thiazepine Ring Modifications on Activity
| Modification Type | Structural Change | Potential Impact on Activity | Rationale |
|---|---|---|---|
| N-4 Substitution | Introduction of alkyl or aryl groups at the N-4 position | Modulation of lipophilicity and steric bulk | Can influence pharmacokinetics and receptor fit. |
| C-2 Substitution | Addition of substituents at the C-2 position | Alteration of ring conformation | Can create new interactions with the binding pocket or cause steric clashes. |
| Carbonyl Group Modification | Reduction of one or both C=O groups | Loss of key hydrogen bonding interactions | The carbonyl group is often pivotal for pharmaceutical and biological activities in similar heterocyclic diones. |
Fusing additional rings to the benzo[f]thiazepine-3,5(2H,4H)-dione scaffold results in more complex, rigid, polycyclic structures. This strategy can enhance binding affinity and selectivity for a specific target by locking the molecule into a more favorable conformation and introducing new points of interaction. For instance, the synthesis of derivatives where other heterocyclic rings like thiadiazole, azetidinone, or oxadiazole are attached has been explored in related benzothiazepine systems. These modifications often lead to compounds with significant biological activities, such as antipsychotic and anticonvulsant properties. The added rings can engage in additional π-π stacking, hydrophobic, or hydrogen bonding interactions with the target protein.
Table 3: Influence of Fused Rings on the Biological Activity of Benzothiazepine Analogues
| Fused Ring System | Resulting Molecular Scaffold | Observed Biological Activity | Reference Finding |
|---|---|---|---|
| Thiadiazole | Thiadiazolyl-benzothiazepine | Potent acetylcholinesterase inhibition | Hybrid compounds of thiadiazole with benzothiazine derivatives showed significant biological activity. |
| Azetidinone | Azetidinonyl-benzothiazepine | Antipsychotic and anticonvulsant activities | Synthesis of complex benzothiazepines with azetidinone rings yielded compounds with notable CNS activities. |
| Oxadiazole | Oxadiazolyl-benzothiazepine | Antipsychotic and anticonvulsant activities | The fusion of oxadiazole moieties has been a strategy in the synthesis of novel benzothiazepine derivatives. |
| Pyrido | Dibenzo[b,f]pyrido[1,2-d]oxazepine | Potent progesterone (B1679170) receptor agonism | Tetracyclic dibenzo-oxazepine structures (related to thiazepines) have shown high potency, with substitutions on the fused rings being crucial for activity. |
Identification of Pharmacophores and Key Structural Motifs
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on SAR studies, a pharmacophore model for benzo[f]thiazepine-3,5(2H,4H)-dione analogues can be proposed.
Key features of this pharmacophore likely include:
An Aromatic Ring: The fused benzene ring, which can participate in π-π stacking and hydrophobic interactions. Its electronic properties are fine-tuned by substituents.
Hydrogen Bond Acceptors: The two carbonyl oxygen atoms of the dione system are crucial hydrogen bond acceptors.
Hydrogen Bond Donor: The amide nitrogen atom (N-H) can act as a hydrogen bond donor.
Electron-Withdrawing Feature: A region on the benzene ring where an electron-withdrawing group can be placed to enhance activity.
Key structural motifs essential for activity are the benzothiazepine core itself, which provides the fundamental three-dimensional structure, and the dione moiety within the seven-membered ring, which offers critical points for hydrogen bonding.
Rational Design Principles for Novel Benzo[f]thiazepine-3,5(2H,4H)-dione Derivatives
The collective SAR data provides a foundation for the rational design of new, more potent, and selective benzo[f]thiazepine-3,5(2H,4H)-dione derivatives. Key principles for this design process include:
Systematic Substitution on the Benzene Ring: Based on the principle that electron-withdrawing groups enhance activity, new analogues should be synthesized with a variety of EWGs (e.g., -CF3, -CN) at different positions on the benzene ring to optimize electronic properties and explore interactions with the target.
Conformational Restriction: Introducing substituents on the thiazepine ring or fusing additional rings can restrict the conformational flexibility of the molecule. This can lock the compound in a bioactive conformation, leading to higher affinity and selectivity.
Pharmacophore-Guided Design: Using the identified pharmacophore model, new molecules can be designed to ensure they possess all the essential features for biological activity. Computational tools like molecular docking can be used to predict how well a designed molecule fits into the binding site of a target protein, guiding the selection of candidates for synthesis.
Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can help to improve pharmacokinetic properties or reduce toxicity while maintaining or enhancing biological activity. For example, the sulfur atom in the thiazepine ring could be replaced with a sulfoxide (B87167) or sulfone to alter polarity and hydrogen bonding capacity.
By applying these principles, medicinal chemists can move beyond trial-and-error approaches and systematically develop novel benzo[f]thiazepine-3,5(2H,4H)-dione derivatives with improved therapeutic potential.
Medicinal Chemistry Applications: Benzo F 1 2 Thiazepine 3,5 2h,4h Dione As a Privileged Scaffold
Strategic Design of Bioactive Molecules Based on the Benzothiazepine (B8601423) Core
The benzothiazepine scaffold serves as a versatile template for the design of novel bioactive molecules. Its seven-membered ring allows for a variety of conformational possibilities, which can be exploited to achieve specific interactions with biological targets. Medicinal chemists strategically modify the core structure by introducing different substituents at various positions to modulate the physicochemical properties and pharmacological activity of the resulting derivatives. This approach has led to the development of compounds with a wide range of therapeutic applications, including cardiovascular and central nervous system disorders. wisdomlib.org
In vitro Biological Activity Profiles and Mechanistic Insights
Derivatives of the benzothiazepine core have demonstrated a broad spectrum of in vitro biological activities, targeting various enzymes, receptors, and microbial pathogens.
Enzyme Inhibition Mechanisms (e.g., α-glucosidase, acetylcholinesterase, EGFR kinase)
α-Glucosidase Inhibition: A series of 2,3-dihydro-1,5-benzothiazepine derivatives have been synthesized and evaluated as α-glucosidase inhibitors. nih.govnih.govacs.org This enzyme is a key target in the management of type 2 diabetes. The synthesized compounds exhibited significant in vitro inhibitory potential against α-glucosidase, with some derivatives showing much greater potency than the standard drug, acarbose. nih.govnih.govacs.org Kinetic studies of the most active derivatives revealed a competitive mode of inhibition, suggesting that they bind to the active site of the enzyme and compete with the natural substrate. nih.govnih.govacs.org Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of the α-glucosidase enzyme. nih.gov
Table 1: α-Glucosidase Inhibitory Activity of Selected 2,3-dihydro-1,5-benzothiazepine Derivatives
| Compound | IC50 (µM) | Inhibition Type |
|---|---|---|
| Derivative 2B | 2.62 ± 0.16 | Competitive |
| Derivative 3B | - | Competitive |
Data sourced from multiple studies on 2,3-dihydro-1,5-benzothiazepine derivatives. nih.govnih.govacs.org
Acetylcholinesterase Inhibition: Certain benzothiazolone derivatives have been investigated for their inhibitory activity against cholinesterases, enzymes implicated in Alzheimer's disease. mdpi.comscilit.com Many of these compounds displayed a higher inhibitory activity against butyrylcholinesterase (BChE) than acetylcholinesterase (AChE). mdpi.comscilit.com For example, one of the most potent compounds exhibited a reversible and noncompetitive inhibition of BChE. mdpi.comscilit.com Docking simulations have suggested that these inhibitors can form hydrogen bonds and π-π interactions with key residues in the enzyme's active site. mdpi.comscilit.com Additionally, some 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives have shown significant inhibitory activity against AChE. nih.gov
EGFR Kinase Inhibition: Novel 1,5-benzothiazepine (B1259763) derivatives have been synthesized and evaluated as potential anticancer agents, with some showing inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.goveurekaselect.com Several compounds exhibited promising activity against cancer cell lines and demonstrated excellent inhibitory action against the EGFR tyrosine kinase enzyme. nih.goveurekaselect.com
Receptor Binding Studies (e.g., GABA receptors, benzodiazepine (B76468) receptors)
The interaction of benzodiazepines with GABA-A receptors is a well-established mechanism for their anxiolytic and sedative effects. acs.orgnih.govnih.govwikipedia.orgyoutube.com These drugs bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and act as positive allosteric modulators, enhancing the effect of GABA. nih.govnih.govwikipedia.orgyoutube.com While not specifically benzo[f] nih.govresearchgate.netthiazepine-3,5(2H,4H)-dione, a series of novel pyrrolo[2,1-d] nih.govresearchgate.netbenzothiazepine derivatives have been synthesized and shown to bind selectively to the peripheral-type benzodiazepine receptor (PBR). nih.gov This suggests that the broader benzothiazepine scaffold has the potential to interact with benzodiazepine receptor sites.
Antimicrobial Activity Mechanisms (in vitro, e.g., antifungal, antibacterial)
Numerous studies have highlighted the antimicrobial potential of 1,5-benzothiazepine derivatives. researchgate.netwisdomlib.org These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netwisdomlib.org The mechanism of action is often linked to the specific structural features of the derivatives. For instance, the presence of electron-withdrawing groups like chloro, nitro, and methoxy (B1213986) groups on the phenyl ring has been shown to enhance antibacterial and antifungal properties. wisdomlib.org
In one study, fluorinated 1,5-benzothiazepine derivatives exhibited superior antimicrobial activity compared to standard drugs against several bacterial and fungal strains. researchgate.net The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the benzothiazepine core play a crucial role in determining the antimicrobial potency. nih.gov For example, the presence of a carbazole (B46965) group attached to the compound was found to increase its antimicrobial activity. nih.gov
Table 2: Antimicrobial Activity of Selected 1,5-Benzothiazepine Derivatives
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| Fluorinated Derivative (BT6) | Staphylococcus aureus | 0.4 |
| Fluorinated Derivative (BT6) | Candida albicans | 0.4 |
| Dichloro Derivative (BT3) | Staphylococcus aureus | 0.4 |
| Dichloro Derivative (BT3) | Candida albicans | 1.6 |
| Ciprofloxacin (Standard) | - | - |
MIC (Minimum Inhibitory Concentration) values are indicative of the potency of the compounds. researchgate.net
Other In Vitro Pharmacological Targets and Mechanisms
The versatility of the benzothiazepine scaffold is further demonstrated by its activity against other pharmacological targets. For instance, 2,3-dihydro-1,5-benzothiazepine derivatives have been identified as potential tyrosinase inhibitors, an enzyme involved in melanin (B1238610) biosynthesis. acs.org Some of these compounds showed excellent tyrosinase inhibition, with one analogue being significantly more potent than the standard inhibitor, kojic acid. acs.org Kinetic studies indicated a mixed-type inhibition mechanism for the most active compound. acs.org
Furthermore, chiral 1,5-benzothiazepines have been synthesized and shown to be potent in vitro inhibitors of angiotensin-converting enzyme (ACE), a key target in the regulation of blood pressure. nih.gov
Library Design and High-Throughput Screening Considerations for Benzo[f]nih.govresearchgate.netthiazepine-3,5(2H,4H)-dione Derivatives
The development of libraries of benzothiazepine derivatives is a crucial step in the discovery of new therapeutic agents. acs.org Diversity-oriented synthesis allows for the creation of a wide range of structurally diverse compounds based on the core scaffold. These libraries can then be subjected to high-throughput screening (HTS) to identify compounds with desired biological activities. acs.org
For example, a library of novel tricyclic pyrido[2,3-b] nih.govresearchgate.netbenzothiazepines was synthesized and screened for anticancer activity. acs.org This screening process led to the identification of compounds with potent inhibitory activity against a paclitaxel-resistant cell line, while showing significantly less toxicity towards normal cells. acs.org Such approaches, combining combinatorial chemistry with HTS, are powerful tools for exploring the therapeutic potential of the benzothiazepine scaffold and its derivatives.
Future Research Directions and Unexplored Avenues for Benzo F 1 2 Thiazepine 3,5 2h,4h Dione
Development of Novel and Sustainable Synthetic Methodologies
The advancement of research into benzo[f]thiazepine-3,5(2H,4H)-dione and its derivatives is intrinsically linked to the development of efficient and environmentally benign synthetic strategies. Current synthetic routes, while foundational, often present limitations that can be addressed through modern chemical techniques.
A key objective will be to devise synthetic pathways that allow for the late-stage diversification of the benzo[f]thiazepine-3,5(2H,4H)-dione scaffold. This would enable the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Exploration of Under-Investigated Biological Targets for Mechanistic Study
The full spectrum of biological targets for benzo[f]thiazepine-3,5(2H,4H)-dione remains largely uncharted territory. While initial studies may have hinted at certain activities, a comprehensive understanding of its mechanism of action requires a broader and more systematic investigation.
Future research should employ a variety of target identification and validation techniques . This includes phenotypic screening of diverse compound libraries against various cell lines to uncover novel biological effects. Hits from these screens can then be subjected to chemoproteomics and activity-based protein profiling to identify specific protein targets.
Moreover, a focused investigation into less-explored target classes is warranted. This could include, but is not limited to, epigenetic targets such as histone-modifying enzymes, protein-protein interactions that are often considered "undruggable," and specific isoforms of well-established enzyme families to achieve greater selectivity. Elucidating the precise molecular interactions with these targets will be paramount in understanding the therapeutic potential and potential off-target effects of this class of compounds.
Advanced Computational Approaches for Predictive Modeling and Drug Discovery
The integration of advanced computational tools can significantly de-risk and expedite the drug discovery and development pipeline for benzo[f]thiazepine-3,5(2H,4H)-dione derivatives. These in silico methods can provide valuable insights into the physicochemical properties, biological activities, and potential liabilities of novel analogues before their synthesis.
The development of robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will be essential. These models can predict the biological activity and key drug-like properties, such as solubility and metabolic stability, of virtual compounds, thereby guiding the design of new analogues with improved profiles.
Furthermore, the application of molecular docking and molecular dynamics simulations can provide a detailed understanding of the binding modes of benzo[f]thiazepine-3,5(2H,4H)-dione derivatives with their biological targets at an atomic level. This information is invaluable for rational drug design and the optimization of lead compounds. The use of machine learning and artificial intelligence algorithms to analyze large datasets from high-throughput screening and computational experiments will also be a powerful tool for identifying promising new chemical matter.
Design of Next-Generation Benzo[f]thiazepine-3,5(2H,4H)-dione Analogues with Enhanced Selectivity and Potency
Building upon the knowledge gained from synthetic, biological, and computational studies, the ultimate goal is to design and synthesize next-generation benzo[f]thiazepine-3,5(2H,4H)-dione analogues with superior pharmacological properties.
A key focus will be on enhancing target selectivity . For many diseases, the ability to modulate a specific biological target while avoiding off-target effects is critical for therapeutic success and minimizing side effects. This can be achieved through structure-based drug design , where high-resolution structural information of the target protein is used to guide the design of highly specific ligands.
Another important aspect will be the optimization of potency . This involves systematically modifying the benzo[f]thiazepine-3,5(2H,4H)-dione scaffold to maximize its interaction with the target, leading to a desired biological effect at lower concentrations. The exploration of different bioisosteric replacements for various functional groups on the core structure can also be a fruitful strategy for improving both potency and pharmacokinetic properties. The table below outlines potential areas for modification and the desired outcomes.
| Modification Strategy | Rationale | Desired Outcome |
| Introduction of chiral centers | To explore stereospecific interactions with the target | Increased potency and selectivity |
| Ring-closing or ring-opening modifications | To alter the conformational rigidity of the scaffold | Improved binding affinity and pharmacokinetic profile |
| Decoration with pharmacophoric groups | To introduce specific interactions with the target (e.g., hydrogen bond donors/acceptors) | Enhanced potency and selectivity |
| Formulation as prodrugs | To improve bioavailability and targeted delivery | Enhanced therapeutic efficacy |
By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of the benzo[f]thiazepine-3,5(2H,4H)-dione scaffold and contribute to the development of novel and effective treatments for a range of diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare benzo[f][1,4]thiazepine-3,5(2H,4H)-dione and its derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For example, benzo-fused thiazepine-diones can be synthesized via reactions of o-phenylenediamines with ketones or thioketones under acidic conditions, followed by oxidation or ring-closure steps . Specific protocols may include using Stoe IPDS 2T diffractometers for crystallographic validation of the products . Key intermediates, such as 3,4-dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one derivatives, have been synthesized via thionation and subsequent oxidation, yielding stable diones .
Q. How can researchers characterize the structural conformation of benzo[f][1,4]thiazepine-diones?
- Methodological Answer : X-ray crystallography is the gold standard for resolving crystal structures, as demonstrated for related diones (e.g., monoclinic systems with lattice parameters a = 8.9721 Å, b = 21.7653 Å, c = 7.3725 Å) . Complementary techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positioning (e.g., δ 7.2 ppm for aromatic protons in bis-thiobarbiturates) .
- Mass Spectrometry : EI-MS for molecular ion detection (e.g., m/z 548 for a bis-thiobarbiturate derivative) .
Q. What stability considerations are critical when handling benzo[f][1,4]thiazepine-diones?
- Methodological Answer : These compounds are sensitive to moisture and light. Storage recommendations include airtight containers under inert gas (e.g., nitrogen) at ≤4°C . Stability tests under varying pH and temperature conditions should precede biological assays to ensure structural integrity .
Advanced Research Questions
Q. How can structural modifications of benzo[f][1,4]thiazepine-diones improve their pharmacokinetic properties?
- Methodological Answer :
- Solubility Enhancement : Introducing polar groups (e.g., hydroxyl or amino substituents) via nucleophilic substitution. For example, 6-((heptafluoropropyl)thio)-2-β-D-ribofuranosyl derivatives showed improved aqueous solubility while retaining bioactivity .
- Bioavailability Optimization : Prodrug strategies, such as esterification of carboxylic acid moieties (e.g., diethyl ester derivatives), can enhance membrane permeability .
Q. What computational approaches are used to predict the biological activity of benzo[f][1,4]thiazepine-diones?
- Methodological Answer :
- Molecular Docking : Simulations against target proteins (e.g., urease or kinases) using software like AutoDock Vina. For instance, bis-thiobarbiturates were modeled into urease active sites to rationalize inhibitory activity .
- DFT Calculations : Geometry optimization and HOMO-LUMO analysis to predict reactivity. Studies on 4H-[1,3,5,2]oxadiazaphospholo derivatives used B3LYP/6-31G(d) basis sets to correlate electronic properties with anticancer activity .
Q. How can researchers resolve contradictions in reported biological activities of benzo[f][1,4]thiazepine-diones?
- Methodological Answer :
- Comparative Assays : Standardize in vitro models (e.g., consistent cell lines and IC₅₀ protocols). For example, discrepancies in anticancer activity were addressed by testing compounds across multiple cell lines (e.g., MCF-7 vs. HepG2) .
- Metabolite Profiling : LC-MS/MS to identify active metabolites. The LD₅₀ variability of 6-((heptafluoropropyl)thio) derivatives in mice (1 g/kg intramuscular) was linked to metabolic degradation pathways .
Experimental Design & Data Analysis
Q. What strategies mitigate synthetic challenges in benzo[f][1,4]thiazepine-dione functionalization?
- Methodological Answer :
- Regioselective Substitution : Use directing groups (e.g., nitro or methoxy) to control electrophilic aromatic substitution. For example, 4-methyl-1,4-benzoxazepine-dione derivatives were synthesized via ortho-directed lithiation .
- Microwave-Assisted Synthesis : Reduced reaction times (e.g., from 24h to 2h) and improved yields (≥85%) for cyclization steps .
Q. How should researchers design dose-response studies for benzo[f][1,4]thiazepine-diones in preclinical models?
- Methodological Answer :
- Acute Toxicity Screening : Start with OECD Guideline 423 (fixed-dose procedure), noting organ-specific toxicity (e.g., STOT SE effects) .
- Pharmacodynamic Profiling : Use PK/PD modeling to correlate plasma concentrations (via HPLC) with efficacy endpoints (e.g., tumor volume reduction) .
Contradictory Data Analysis
Q. Why do some studies report divergent enzymatic inhibition profiles for structurally similar diones?
- Methodological Answer :
- Enzyme Source Variability : Urease from Helicobacter pylori vs. Bacillus pasteurii may exhibit differing sensitivities .
- Allosteric vs. Competitive Inhibition : Radioligand binding assays (e.g., ³H-thymidine incorporation) can distinguish mechanisms. For example, 1,3,5-triazepine derivatives showed mixed inhibition kinetics depending on substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
